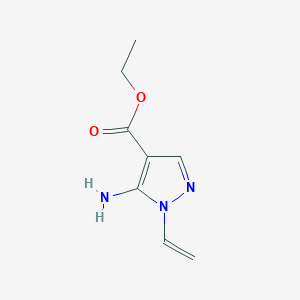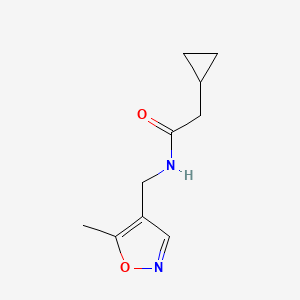![molecular formula C9H14N2O2S B2763595 2-[(3-Methylbutyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 923242-51-7](/img/structure/B2763595.png)
2-[(3-Methylbutyl)amino]-1,3-thiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amino acids, which are similar to your compound, are the building blocks of proteins and play a key role in many biological processes . They contain both an amino group and a carboxylic acid group, similar to your compound .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars . Another method involves the use of microreactors, which have been used in peptide synthesis .Molecular Structure Analysis
The molecular structure of a compound determines its properties and reactivity. For instance, the thiazole ring, which is present in your compound, consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve interactions with other molecules. For example, amino acids can undergo various reactions, including amphoteric reactions, where they can act as both acids and bases .Physical And Chemical Properties Analysis
Amino acids, which are structurally similar to your compound, are usually colorless, crystalline substances. Their solubility in water depends on their polarity and the pH of the solution .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Thiazole derivatives, including "2-[(3-Methylbutyl)amino]-1,3-thiazole-4-carboxylic acid," are valuable for designing mimics of protein secondary structures such as helices, β-sheets, turns, and β-hairpins. A study by Mathieu et al. (2015) introduced a short and versatile chemical route to synthesize orthogonally protected 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), highlighting their potential in drug design and protein structure mimicry (Mathieu et al., 2015).
Biological Activities
Fengyun et al. (2015) synthesized a series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, finding that some exhibited significant fungicidal and antivirus activities. This indicates their potential use in developing new antifungal and antiviral agents (Fengyun et al., 2015).
Structural Studies
ATC oligomers have been shown to adopt a well-defined 9-helix structure in various solvents, including aqueous solution, as investigated through CD, NMR spectroscopy, and X-ray crystallography by Mathieu et al. (2013). This property is critical for the development of novel biomaterials and understanding protein folding mechanisms (Mathieu et al., 2013).
Ionic Liquids and Material Science
The study by Ohno and Fukumoto (2007) outlined the preparation of ionic liquids derived from amino acids, including thiazole-based compounds, demonstrating their varied properties and potential applications in material science and green chemistry (Ohno & Fukumoto, 2007).
Antibacterial Activity
Dulaimy et al. (2017) explored the synthesis and antibacterial study of new 2-Amino-5-Aryl-1,3-Thiazole-4-Carboxylic Acid derivatives, highlighting their effectiveness against certain bacteria, suggesting their utility in developing new antibiotics (Dulaimy et al., 2017).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3-methylbutylamino)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-6(2)3-4-10-9-11-7(5-14-9)8(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEMYPKFFVJIST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=NC(=CS1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methylbutyl)amino]-1,3-thiazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Fluorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2763513.png)
![N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2763514.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)pivalamide](/img/structure/B2763515.png)
![4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2763517.png)

![N-[2-(cyclohexen-1-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/no-structure.png)


![1-[3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2763524.png)

![ethyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B2763526.png)


![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2763534.png)